molecular formula C9H17N B13734906 1-Azaspiro[2.7]decane CAS No. 14271-55-7

1-Azaspiro[2.7]decane

Cat. No.: B13734906
CAS No.: 14271-55-7
M. Wt: 139.24 g/mol
InChI Key: DYQQDXPNOAXFAJ-UHFFFAOYSA-N
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Description

1-Azaspiro[4.5]decane (CAS 176-80-7) is a bicyclic organic compound characterized by a nitrogen atom at the spiro junction of a five-membered pyrrolidine ring and a six-membered cyclohexane ring. Its molecular formula is C₉H₁₇N, with a molecular weight of 139.24 g/mol. The compound exhibits a three-dimensional spiro architecture, which enhances its rigidity and makes it a valuable scaffold in medicinal chemistry for drug design . Key physicochemical properties include low volatility, basicity due to the nitrogen atom, and reactivity in nucleophilic substitutions. It is a colorless to pale yellow liquid at room temperature .

Properties

CAS No.

14271-55-7

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

1-azaspiro[2.7]decane

InChI

InChI=1S/C9H17N/c1-2-4-6-9(8-10-9)7-5-3-1/h10H,1-8H2

InChI Key

DYQQDXPNOAXFAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CCC1)CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azaspiro[2.7]decane can be synthesized through several methods. One common approach involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic structure. For example, the reaction of cyclohexanone with an amine in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Azaspiro[2.7]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted spirocyclic compounds .

Scientific Research Applications

1-Azaspiro[2.7]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Azaspiro[2.7]decane involves its interaction with specific molecular targets. In medicinal chemistry, it can act as a ligand binding to receptors or enzymes, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights structural and functional distinctions between 1-azaspiro[4.5]decane and related spirocyclic compounds:

Compound Name Ring System Heteroatoms Key Functional Groups/Modifications Biological Relevance References
1-Azaspiro[4.5]decane 5 + 6-membered rings N None (base scaffold) Drug design, materials science
1-Thia-4-azaspiro[4.5]decane 5 + 6-membered rings N, S Sulfur substitution at position 4 Anticancer activity (HepG-2, PC-3)
7-Azaspiro[4.5]decane carboxylate 5 + 6-membered rings N Carboxylate ester at position 1 GABA-analogous activity
1-Azaspiro[5.5]undecane 6 + 6-membered rings N Core of histrionicotoxin alkaloids Neuromuscular activity
Himandrine (II) Complex fused rings N, O Multiple oxygenated groups Alkaloid with antineoplastic potential
(-)-Lepadiformine A (III) Fused spiro system N, O Hydroxyl and methyl groups Antifungal and cytotoxic properties


Key Observations :

  • Ring Size : Expanding the spiro system (e.g., 1-azaspiro[5.5]undecane) increases conformational flexibility but reduces steric hindrance compared to 1-azaspiro[4.5]decane .
  • Heteroatom Substitution : Sulfur incorporation (1-thia-4-azaspiro[4.5]decane) enhances anticancer activity, likely due to increased electrophilicity and interaction with cellular thiols .
  • Functionalization : Carboxylate esters (e.g., 7-azaspiro[4.5]decane derivatives) improve binding to neurotransmitter receptors, mimicking GABA activity .

Thermodynamic and Physicochemical Properties

Property 1-Azaspiro[4.5]decane 1-Thia-4-azaspiro[4.5]decane 1-Azaspiro[5.5]undecane
Boiling Point (°C) 326 ± 2 (predicted) Not reported >350 (estimated)
Heat Capacity (Cp, gas) 347–394 J/mol·K N/A N/A
LogP (Octanol-Water) ~2.1 (estimated) ~2.8 (higher lipophilicity) ~2.5

Data derived from Joback group contribution methods and experimental predictions .

Biological Activity

1-Azaspiro[2.7]decane is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of 1-azaspiror[2.7]decane, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

This compound features a spirocyclic structure that includes a nitrogen atom within its framework. This unique configuration contributes to its ability to interact with various biological targets, making it a valuable scaffold in drug discovery and development.

The biological activity of this compound is primarily attributed to its role as a ligand that can bind to specific receptors or enzymes, thereby modulating their activity. The rigidity provided by the spirocyclic structure enhances binding affinity and selectivity, which is crucial for its pharmacological effects.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

  • Anticancer Activity : Compounds derived from the azaspiro framework have shown promise in targeting cancer cells, particularly in models of leukemia. For instance, derivatives of 1-azaspiro[4.5]decane have demonstrated significant cytotoxic effects against drug-resistant leukemia cell lines, suggesting potential as antineoplastic agents .
  • Neurological Disorders : Research indicates that this compound may possess neuroprotective properties, potentially aiding in the treatment of conditions like neurodegenerative diseases through modulation of neurotransmitter systems .
  • Antimicrobial Properties : Various studies have reported the antibacterial and antifungal activities of compounds containing the azaspiro motif, indicating their potential use in treating infectious diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound and its derivatives:

StudyFindings
Mendes et al. (2019)Investigated the anticancer properties of benzo-1-azaspiro[4.5]decane derivatives, which showed reduced cell viability in MDA-MB-231 breast cancer cells by at least 50% after treatment with 100 μM for 72 hours .
Ten et al. (2018)Reported that 1,3,8-triazaspiro[4.5]decane derivatives exhibited myelostimulating activity in a cyclophosphamide-induced myelodepressive syndrome model, promoting regeneration of lymphocyte and granulocyte pools in bone marrow .
BenchChem (2024)Described the compound's role as a scaffold for developing biologically active molecules, emphasizing its potential applications in drug discovery and material science.

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